3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities. The molecule features a pyrrolidine ring substituted at the 3-position with a 4-tert-butylbenzoyl group, conferring both steric bulk and hydrophobicity.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)14-6-4-12(5-7-14)16(21)20-9-8-13(10-20)15-18-11-22-19-15/h4-7,11,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEYYVOKINSXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butylbenzoyl chloride, pyrrolidine, and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce simpler pyrrolidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific structure of 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole contributes to its unique biological activities. Its molecular formula is with a molecular weight of approximately 330.378 g/mol .
Antimicrobial Activity
Oxadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal activities. The structural modifications associated with oxadiazoles enhance their lipophilicity, allowing better penetration into microbial membranes .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds containing the oxadiazole moiety have shown efficacy in reducing inflammation in various models, making them candidates for developing anti-inflammatory drugs .
Anticancer Properties
The compound has been investigated for its anticancer activities. Research on similar oxadiazole derivatives reveals that they can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
Recent studies suggest that certain oxadiazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. In silico studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds .
Case Study 1: Antimicrobial Efficacy
A study published in the International Journal of Research Ayurveda and Pharmacy examined various 1,3,4-oxadiazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the benzoyl position significantly affected the antimicrobial potency .
Case Study 2: Neuroprotective Potential
In a study focusing on neuroprotection, several oxadiazole derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that compounds with specific substitutions exhibited enhanced neuroprotective effects compared to standard treatments .
Mechanism of Action
The mechanism of action of 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and oxadiazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,2,4-oxadiazole core but differ in pyrrolidine substituents and oxadiazole substitution patterns:
Key Observations :
- Substituent Bulk and Hydrophobicity : The target compound’s 4-tert-butylbenzoyl group provides greater steric hindrance and hydrophobicity compared to 1a’s phenylethyl group or the pyridyl substituents in other analogs. This may enhance binding to hydrophobic viral protease pockets but reduce aqueous solubility .
- Bioactivity Trends : Analogs with bulkier substituents (e.g., 1a) exhibit antiviral activity against SARS-CoV-2, suggesting the target compound’s tert-butyl group may similarly enhance antiviral efficacy. However, chloro-methoxy substitutions (as in the commercial compound from ) could offer balanced solubility and target affinity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~418.94 g/mol) exceeds the Lipinski “Rule of Five” threshold (500 g/mol), but analogs like 1a (~448.52 g/mol) demonstrate that such deviations are tolerated in antiviral contexts .
- Solubility : The tert-butyl group likely reduces solubility compared to pyridyl or methoxy-substituted analogs. For instance, the hydrochloride salt of 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole () highlights the importance of salt formation for improving bioavailability .
- Metabolic Stability : The oxadiazole ring is generally resistant to metabolic degradation, but bulky substituents (e.g., tert-butyl) may further shield the molecule from cytochrome P450 enzymes .
Biological Activity
The compound 3-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the oxadiazole moiety along with the pyrrolidine and tert-butylbenzoyl groups suggests a promising pharmacological profile. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is . The presence of the oxadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets .
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 5.12 | |
| 1,3,4-Oxadiazole Derivative | HEPG2 (liver cancer) | 1.18 | |
| 1,3,4-Oxadiazole Derivative | SW1116 (colon cancer) | < 10 |
The compound has been evaluated using various assays such as MTT cytotoxicity assays and TRAP PCR-ELISA assays. The results indicate that modifications in substituents can enhance anticancer activity by increasing binding affinity to target proteins involved in cancer progression .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. The following table summarizes some findings related to their efficacy against common bacterial strains:
| Compound | Bacterial Strain | MIC Value (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 10.8 | |
| 1,3,4-Oxadiazole Derivative | Escherichia coli | 27.8 |
These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents.
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives possess anti-inflammatory properties. For example:
- Compounds containing the oxadiazole ring have shown inhibition of COX enzymes, which are crucial in the inflammatory response.
- Specific derivatives have demonstrated reduced ulcer indices and strong inhibitory activity on COX-1 and COX-2 enzymes compared to standard anti-inflammatory drugs like Indomethacin .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazoles for their biological activity:
Study Overview:
A group of researchers synthesized several oxadiazole derivatives and assessed their anticancer activity against MCF7 cells. Among these compounds, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like Tamoxifen and 5-Fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
